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molecular formula C10H13NO5S B8347680 3-(3-Methoxy-benzenesulfonylamino)-propionic acid

3-(3-Methoxy-benzenesulfonylamino)-propionic acid

Cat. No. B8347680
M. Wt: 259.28 g/mol
InChI Key: LTMMURFBBMSEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06525074B2

Procedure details

3-(3-Methoxy-benzenesulfonylamino)-propionic acid (0.755 g, 2.91 mmol), was dissolved in THF (10 mL), cooled in an ice-H2O bath, and treated with borane THF complex (3.49 mL of a 1M solution, 3.49 mmol) with stirring. After warming to room temperature over 1 h, the reaction was cooled in an ice bath, and quenched by dropwise addition of H2O, then partitioned between H2O and CH2Cl2. The aqueous layer was washed with CH2Cl2 (3×20 mL), dried (MgSO4). Filtration and concentration in vacuo gave the title compound which was used without further purification.
Quantity
0.755 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([S:9]([NH:12][CH2:13][CH2:14][C:15](O)=[O:16])(=[O:11])=[O:10])[CH:6]=[CH:7][CH:8]=1>C1COCC1>[OH:16][CH2:15][CH2:14][CH2:13][NH:12][S:9]([C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=1)(=[O:11])=[O:10]

Inputs

Step One
Name
Quantity
0.755 g
Type
reactant
Smiles
COC=1C=C(C=CC1)S(=O)(=O)NCCC(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-H2O bath
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
quenched by dropwise addition of H2O
CUSTOM
Type
CUSTOM
Details
partitioned between H2O and CH2Cl2
WASH
Type
WASH
Details
The aqueous layer was washed with CH2Cl2 (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
Filtration and concentration in vacuo

Outcomes

Product
Name
Type
product
Smiles
OCCCNS(=O)(=O)C1=CC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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